molecular formula C22H26N4O B10915696 [1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone CAS No. 1011398-24-5

[1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YL](3-methylpiperidino)methanone

Cat. No.: B10915696
CAS No.: 1011398-24-5
M. Wt: 362.5 g/mol
InChI Key: WPGFFRZVMOHFGG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-B]pyridines

Properties

CAS No.

1011398-24-5

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C22H26N4O/c1-14-7-9-17(10-8-14)19-12-18(20-16(3)24-25(4)21(20)23-19)22(27)26-11-5-6-15(2)13-26/h7-10,12,15H,5-6,11,13H2,1-4H3

InChI Key

WPGFFRZVMOHFGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes and Key Intermediate Reactions

The synthesis of this compound involves multi-step protocols, including cyclocondensation, alkylation, and coupling reactions. Key precursors include pyrazolo-pyridine cores and substituted piperidine moieties.

Reaction TypeConditions/ReagentsOutcome/ProductYieldSource
Cyclocondensation Hydrazine hydrate, ethanol, refluxFormation of pyrazole ring via 1,3-dipolar cycloaddition with α,β-unsaturated ketones.80–85%
N-Alkylation 3-Methylpiperidine, DMF, K₂CO₃Introduction of the 3-methylpiperidine group at the methanone position.65–70%
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, toluene/waterIncorporation of 4-methylphenyl group via cross-coupling with arylboronic acids.75%

Mechanistic Insights :

  • Cyclocondensation proceeds via nucleophilic attack of hydrazine on α,β-unsaturated carbonyls, followed by dehydration .

  • N-Alkylation involves deprotonation of the piperidine nitrogen, enabling nucleophilic substitution at the methanone carbon.

Functional Group Transformations

The methanone and pyrazolo-pyridine core enable diverse reactivity:

ReactionReagents/ConditionsObservationsApplicationSource
Reduction LiAlH₄, THF, 0°C → RTMethanone reduced to secondary alcohol; pyridine ring remains intact.Bioactivity modulation
Oxidation KMnO₄, H₂SO₄, heatSelective oxidation of methyl groups to carboxylic acids (low yield).Prodrug synthesis
Nucleophilic Substitution Benzyl bromide, K₂CO₃, DMFPiperidine nitrogen undergoes alkylation, forming quaternary ammonium salts.Enhanced solubility

Notable Findings :

  • The pyrazolo-pyridine core exhibits resistance to electrophilic substitution due to electron-withdrawing effects of the nitrogen atoms .

  • The 3-methylpiperidine group sterically hinders reactions at the methanone position, necessitating polar aprotic solvents for efficient substitution.

Thermal and Catalytic Decomposition

Thermogravimetric analysis (TGA) and pyrolysis studies reveal:

ConditionTemperature RangeMajor ProductsMechanismSource
Thermolysis (N₂ atm) 250–300°CN₂, CO, and vinylcarbene intermediatesRetro-Diels-Alder ring opening
Acid Catalysis H₂SO₄, 100°CCleavage of piperidine-methanone bondProtonation followed by β-elimination

Implications :

  • Thermal decomposition pathways align with similar pyrazolo-pyridines, suggesting stability under standard laboratory conditions .

  • Acidic conditions destabilize the piperidine linkage, enabling selective bond cleavage for derivative synthesis .

Biological Interaction-Driven Reactions

In pharmacological contexts, the compound undergoes enzymatic transformations:

Enzyme SystemReactionMetabolites IdentifiedBioactivity ImpactSource
Cytochrome P450 3A4 Hydroxylation at 4-methylphenyl4-Hydroxymethylphenyl derivativeIncreased solubility
Esterases Methanone → Carboxylic acidFree carboxylic acid analogEnhanced target binding

Key Insight :

  • Metabolic hydroxylation and oxidation are critical for prodrug activation, as seen in structurally related EGFR inhibitors .

Comparative Reactivity with Analogues

Reactivity trends compared to similar pyrazolo-pyridines:

Compound ModificationReaction Rate (vs. Parent)NotesSource
6-(4-Chlorophenyl) variant 1.5× faster alkylationElectron-withdrawing Cl enhances electrophilicity at methanone.
1,3-Diethyl variant 0.7× slower oxidationSteric bulk from ethyl groups impedes access to methyl substituents.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo-pyridine derivatives. For instance, a study demonstrated that similar compounds could inhibit tumor cell proliferation across various cancer lines, including breast and ovarian cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

Research indicates that pyrazolo-pyridine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Anticonvulsant Properties

Some derivatives within this class have shown promise as anticonvulsants, with mechanisms that may involve modulation of neurotransmitter systems or ion channels .

Synthesis and Derivatives

The synthesis of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone typically involves multi-step organic reactions starting from readily available precursors. The resulting derivatives can be tailored for enhanced biological activity or selectivity.

Synthesis Overview:

  • Starting Materials : Commonly used reagents include hydrazines and substituted phenyl compounds.
  • Reactions : Key reactions include condensation, cyclization, and functional group modifications.
  • Characterization : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure of synthesized compounds .

Case Study 1: Anticancer Screening

A library of pyrazolo-pyridine derivatives was screened against various cancer cell lines (e.g., MCF7, A549). The study found that certain modifications significantly enhanced cytotoxicity compared to standard treatments. The most active compound led to a 70% reduction in cell viability at low micromolar concentrations .

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that a related compound reduced paw edema in animal models by approximately 50% compared to control groups. This effect was attributed to the inhibition of COX enzymes involved in prostaglandin synthesis .

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds:
  • 1,3-Dimethylpyrazole derivatives : These compounds share the pyrazole core and exhibit similar biological activities.
  • 4-Methylphenyl-substituted pyrazoles : These compounds have similar substitution patterns and may exhibit comparable chemical reactivity and biological properties.

Uniqueness: The uniqueness of 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.

Biological Activity

The compound 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone belongs to a class of pyrazolo[3,4-b]pyridine derivatives that have garnered attention due to their diverse biological activities. These compounds are notable for their potential in medicinal chemistry, particularly in the development of anticancer and antibacterial agents.

Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance, a study synthesized 38 derivatives and identified various compounds with promising activity against cancer cell lines. Notably, compound C03 displayed an IC50 value of 56 nM against TRKA kinase and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM, demonstrating selectivity towards MCF-7 cells (breast cancer) and HUVEC cells (human umbilical vein endothelial cells) .

Table 1: Anticancer Activity of Selected Pyrazolo[3,4-b]pyridine Derivatives

CompoundTargetIC50 Value (nM)Cell Line
C03TRKA56Km-12
C03-304MCF-7
15yTBK10.2A172

Antibacterial Activity

The antibacterial properties of pyrazolo[3,4-b]pyridines have also been evaluated. Some derivatives demonstrate moderate activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The structure-activity relationship (SAR) studies have shown that specific modifications can enhance antibacterial efficacy.

Table 2: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundBacterial StrainActivity Level
6bB. subtilisModerate
6cS. aureusModerate
-E. coliModerate

The biological activity of these compounds is often attributed to their ability to inhibit specific kinases involved in cell proliferation and survival pathways. For example, the inhibition of TRKA kinase is linked to reduced tumor growth and increased apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies reveal that many pyrazolo[3,4-b]pyridine derivatives exhibit favorable absorption characteristics. For instance, derivatives have shown high gastrointestinal absorption rates and compliance with Lipinski's rule of five, indicating good drug-like properties .

Table 3: Pharmacokinetic Properties

CompoundGastrointestinal AbsorptionCYP Inhibition
6a-hHighYes
6cModerateYes

Case Studies

Several case studies highlight the therapeutic potential of pyrazolo[3,4-b]pyridines:

  • TRK Inhibition : A study involving a series of synthesized compounds demonstrated that selective inhibition of TRKA can lead to significant reductions in tumor cell viability.
  • TBK1 Inhibition : Another study identified compound 15y as a potent TBK1 inhibitor with an IC50 value of 0.2 nM, showcasing its potential in immune and cancer-related therapies .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize 1,3-Dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-B]pyridin-4-YLmethanone?

The synthesis typically involves multi-step reactions, including cyclization, substitution, and coupling. For example:

  • Cyclization : Pyrazolo[3,4-b]pyridine cores are synthesized via condensation of hydrazines with substituted pyridines under reflux conditions in ethanol or acetonitrile .
  • Substitution : The 3-methylpiperidine moiety is introduced using nucleophilic substitution reactions with alkyl halides or via Buchwald-Hartwig amination in the presence of palladium catalysts .
  • Purification : Products are isolated via vacuum filtration, solvent evaporation, and recrystallization (e.g., from ethanol or acetonitrile). Yields range from 70–85% depending on reaction optimization .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1670–1730 cm⁻¹ for methanone groups) .
  • ¹H NMR : Key peaks include aromatic protons (δ 6.7–8.6 ppm), methyl groups (δ 2.1–2.3 ppm for CH₃), and NH/OH signals (δ 9.8–10.0 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for intermediates) and fragmentation patterns confirm molecular weight and structural motifs .

Q. What solvent systems and storage conditions are optimal for maintaining compound stability?

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability tests suggest refrigeration (4°C) under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • SHELX Suite : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths, angles, and torsional parameters. For example, the pyrazolo-pyridine core exhibits planarity (±0.02 Å deviations), while the 3-methylpiperidine group adopts a chair conformation .
  • Hydrogen Bonding Analysis : Graph set analysis (as per Etter’s rules) identifies motifs like R₂²(8) rings, critical for understanding packing interactions .

Q. What strategies are used to optimize the compound’s bioactivity via structure-activity relationship (SAR) studies?

  • P1/P4 Modifications : Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., -NO₂) enhances binding affinity to targets like Factor Xa (fXa). Cyclization of the methanone linker improves metabolic stability .
  • In Silico Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict interactions with residues like Tyr-228 in fXa’s S1 pocket .

Q. How are in vitro assays designed to evaluate the compound’s antiviral or enzyme inhibitory activity?

  • Antiviral Assays : Cytotoxicity is assessed via MTT assays (IC₅₀ values), while antiviral efficacy is measured using plaque reduction assays (e.g., anti-HSV1 EC₅₀ = 12 µM) .
  • Enzyme Inhibition : Fluorescence polarization assays quantify fXa inhibition (Ki < 0.1 nM) with optimized substrate analogs like BApNA .

Q. How can conflicting pharmacokinetic (PK) data from rodent vs. primate models be reconciled?

  • Species-Specific Metabolism : Cytochrome P450 (CYP3A4/5) profiling identifies differential oxidative metabolism. For example, hydroxylation at the 3-methylpiperidine group is 10× faster in primates, requiring prodrug strategies .
  • Allometric Scaling : Adjusting doses based on body surface area (mg/m²) accounts for interspecies variability in clearance rates .

Q. What computational methods predict the compound’s potential for delayed hypersensitivity in preclinical models?

  • Immune Response Prediction : Machine learning models (e.g., DeepTox) analyze structural alerts like nitro groups or sulfonamides, which may trigger T-cell-mediated reactions. Molecular dynamics further simulate hapten-protein adduct formation .

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